molecular formula C19H22N2O5 B3981583 4,5-dimethoxy-N-(1-methyl-3-phenylpropyl)-2-nitrobenzamide

4,5-dimethoxy-N-(1-methyl-3-phenylpropyl)-2-nitrobenzamide

Cat. No. B3981583
M. Wt: 358.4 g/mol
InChI Key: BNPOKTNUEIAGOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-dimethoxy-N-(1-methyl-3-phenylpropyl)-2-nitrobenzamide, also known as DPNB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of extensive research. In

Scientific Research Applications

4,5-dimethoxy-N-(1-methyl-3-phenylpropyl)-2-nitrobenzamide has been studied for its potential applications in a variety of scientific research areas, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been used to study the role of dopamine receptors in the brain and their potential therapeutic applications. In pharmacology, this compound has been used to develop new drugs for the treatment of various diseases, including Parkinson's disease and schizophrenia. In medicinal chemistry, this compound has been used to develop new compounds with potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4,5-dimethoxy-N-(1-methyl-3-phenylpropyl)-2-nitrobenzamide is not fully understood, but it is believed to involve the modulation of dopamine receptors in the brain. This compound has been found to bind to dopamine receptors and modulate their activity, which may be responsible for its effects on behavior and cognition.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects, including changes in behavior, cognition, and motor function. In animal studies, this compound has been found to increase locomotor activity and induce stereotypic behaviors. This compound has also been found to affect learning and memory, and may have potential therapeutic applications in the treatment of cognitive disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 4,5-dimethoxy-N-(1-methyl-3-phenylpropyl)-2-nitrobenzamide in lab experiments is its ability to selectively modulate dopamine receptors, which allows for the study of specific pathways and mechanisms in the brain. However, one limitation of using this compound is its potential toxicity and side effects, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 4,5-dimethoxy-N-(1-methyl-3-phenylpropyl)-2-nitrobenzamide, including the development of new compounds with improved selectivity and efficacy, the study of its potential therapeutic applications in the treatment of cognitive disorders and other diseases, and the exploration of its effects on other neurotransmitter systems in the brain. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects and toxicity.

properties

IUPAC Name

4,5-dimethoxy-2-nitro-N-(4-phenylbutan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5/c1-13(9-10-14-7-5-4-6-8-14)20-19(22)15-11-17(25-2)18(26-3)12-16(15)21(23)24/h4-8,11-13H,9-10H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPOKTNUEIAGOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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